molecular formula C16H17F3N4O2S B11164998 3-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11164998
M. Wt: 386.4 g/mol
InChI Key: WFBDGRBXZQKXFY-UHFFFAOYSA-N
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Description

3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiadiazole ring may interact with specific active sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a trifluoromethyl group, a thiadiazole ring, and an amide linkage. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H17F3N4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2-ethylbutanoylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H17F3N4O2S/c1-3-9(4-2)12(24)20-11-7-5-6-10(8-11)13(25)21-15-23-22-14(26-15)16(17,18)19/h5-9H,3-4H2,1-2H3,(H,20,24)(H,21,23,25)

InChI Key

WFBDGRBXZQKXFY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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